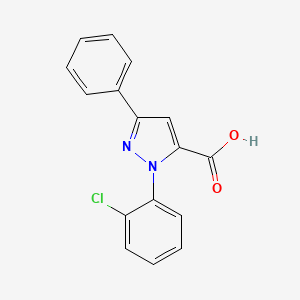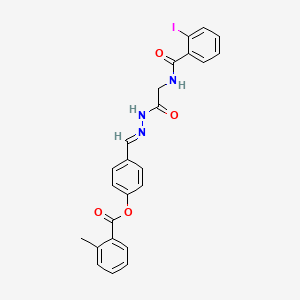![molecular formula C25H22ClN3O2S2 B12014529 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-clorofenil)-4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2,5-dimetilfenil)acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo clorofenil, un núcleo tetrahidrociclopenta-tieno-pirimidinona y una porción dimetilfenilacetamida. Su intrincada arquitectura molecular sugiere que puede tener propiedades químicas interesantes y posibles actividades biológicas.
Métodos De Preparación
La síntesis de 2-{[3-(4-clorofenil)-4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2,5-dimetilfenil)acetamida generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. La ruta sintética puede incluir la formación del núcleo tieno[2,3-d]pirimidinona a través de reacciones de ciclización, seguida de la introducción del grupo clorofenil y la porción dimetilfenilacetamida mediante reacciones de sustitución. Los métodos de producción industrial probablemente optimizarían estos pasos para la escalabilidad y la rentabilidad, posiblemente involucrando procesos catalíticos y técnicas de síntesis de alto rendimiento.
Análisis De Reacciones Químicas
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el núcleo tieno[2,3-d]pirimidinona puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo carbonilo en el anillo pirimidinona se puede reducir para formar alcoholes.
Sustitución: El grupo clorofenil puede participar en reacciones de sustitución aromática nucleófila. Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar vías e interacciones biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su estructura única y posibles actividades biológicas.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Puede unirse a proteínas o enzimas, alterando su actividad y afectando las vías celulares. Los objetivos moleculares exactos y las vías involucradas requerirían estudios bioquímicos detallados para dilucidarlos.
Comparación Con Compuestos Similares
Compuestos similares a 2-{[3-(4-clorofenil)-4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2,5-dimetilfenil)acetamida incluyen otros derivados de tieno[2,3-d]pirimidinona y compuestos con grupos funcionales similares. Estos compuestos pueden compartir algunas propiedades químicas pero difieren en sus actividades biológicas y aplicaciones. La singularidad de este compuesto radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C25H22ClN3O2S2 |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-14-6-7-15(2)19(12-14)27-21(30)13-32-25-28-23-22(18-4-3-5-20(18)33-23)24(31)29(25)17-10-8-16(26)9-11-17/h6-12H,3-5,13H2,1-2H3,(H,27,30) |
Clave InChI |
AMYDPKHPZOCUDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014449.png)
![N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12014452.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide](/img/structure/B12014459.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014471.png)

![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12014483.png)
![3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12014490.png)


![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)

![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)

